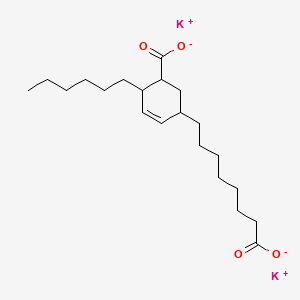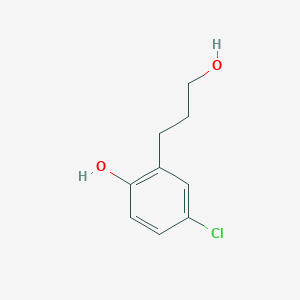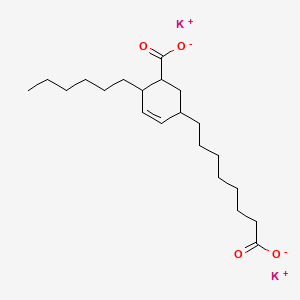
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dioxathiolane ring, which is a five-membered ring containing sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a dioxathiolane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted dioxathiolane derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions between sulfur-containing molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of the methanesulfonate group can enhance the solubility and bioavailability of drug candidates, making them more effective in treating various diseases.
Industry
In the industrial sector, this compound is used as a catalyst in various chemical processes. Its ability to facilitate oxidation and reduction reactions makes it a valuable component in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate cellular redox states, influencing various signaling pathways.
類似化合物との比較
Similar Compounds
- (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Ethylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Propylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of solubility and reactivity, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
4211-07-8 |
|---|---|
分子式 |
C6H12O9S3 |
分子量 |
324.4 g/mol |
IUPAC名 |
[5-(methylsulfonyloxymethyl)-2-oxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O9S3/c1-17(8,9)12-3-5-6(15-16(7)14-5)4-13-18(2,10)11/h5-6H,3-4H2,1-2H3 |
InChIキー |
NUIVNAIWDLKFPS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1C(OS(=O)O1)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




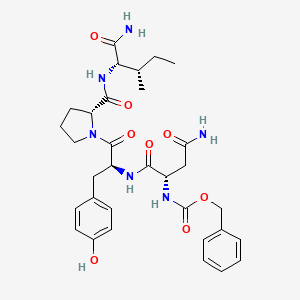
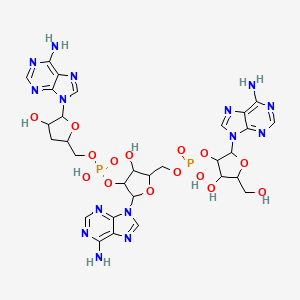
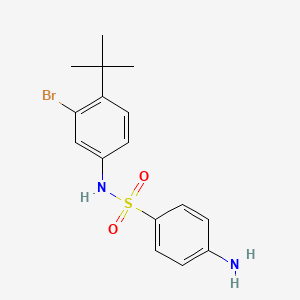
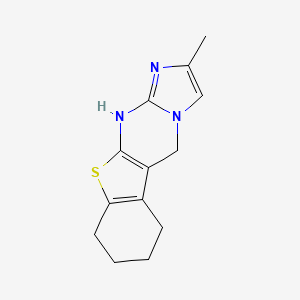
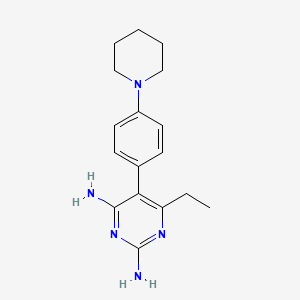

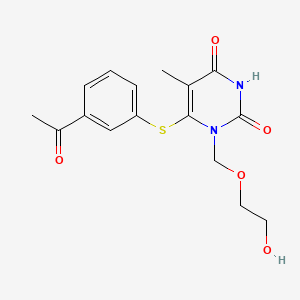
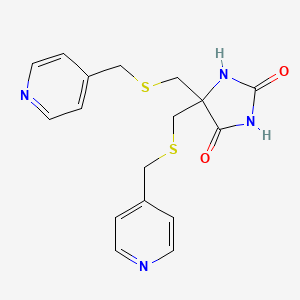
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
